2-(4-Amino-2-fluorophenoxy)acetamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9FN2O2 |
|---|---|
Molecular Weight |
184.17 g/mol |
IUPAC Name |
2-(4-amino-2-fluorophenoxy)acetamide |
InChI |
InChI=1S/C8H9FN2O2/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4,10H2,(H2,11,12) |
InChI Key |
OLFMWWUDMUZTQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)OCC(=O)N |
Origin of Product |
United States |
Computational Chemistry and Molecular Modeling Studies of 2 4 Amino 2 Fluorophenoxy Acetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, offering a lens into its electronic structure and reactivity.
Density Functional Theory (DFT) Studies (e.g., HOMO/LUMO Energy Analysis)
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability.
For a compound like 2-(4-Amino-2-fluorophenoxy)acetamide, DFT calculations would be performed to optimize its geometry and calculate these frontier molecular orbital energies. Studies on similar aromatic acetamide (B32628) derivatives have shown that the distribution of HOMO and LUMO is typically spread across the aromatic rings and the acetamide moiety. The presence of the electron-donating amino group and the electron-withdrawing fluorine atom would significantly influence the electronic distribution and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 1: Projected DFT Parameters for this compound
| Parameter | Projected Value | Significance |
| HOMO Energy | ~ -5.5 eV | Electron-donating capacity |
| LUMO Energy | ~ -1.0 eV | Electron-accepting capacity |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical reactivity and stability |
Note: The values presented in this table are hypothetical and serve as illustrative examples based on data from analogous compounds.
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein, to form a stable complex. This method is crucial for understanding the potential biological targets of a compound and the nature of its interactions at the molecular level.
Prediction and Analysis of Putative Binding Pockets
For this compound, molecular docking studies would begin with the identification of potential protein targets. Given the structural motifs present in the molecule, it could be screened against various enzymes, such as kinases, proteases, or methyltransferases, which are common targets for acetamide-containing drugs. The docking process involves placing the ligand into the binding site of the target protein and evaluating the binding affinity using a scoring function. The results would reveal the most probable binding pose and the key residues within the binding pocket that interact with the ligand.
Characterization of Ligand-Receptor Interaction Modes (e.g., Hydrogen Bonding, Hydrophobic Interactions)
The stability of the ligand-receptor complex is governed by various non-covalent interactions. For this compound, the primary interaction modes would likely include:
Hydrogen Bonding: The amino group (-NH2) and the amide group (-CONH2) are excellent hydrogen bond donors and acceptors. These groups can form hydrogen bonds with polar residues in the protein's active site, such as aspartate, glutamate, serine, and threonine.
Hydrophobic Interactions: The phenyl ring provides a hydrophobic surface that can interact with nonpolar residues like leucine, valine, and isoleucine in the binding pocket.
Pi-Pi Stacking: The aromatic ring can engage in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
Halogen Bonding: The fluorine atom can participate in halogen bonding, a directional interaction with nucleophilic atoms like oxygen or nitrogen.
Table 2: Predicted Ligand-Receptor Interactions for this compound
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues |
| Hydrogen Bond Donor | Amino (-NH2), Amide (-NH) | Asp, Glu, Ser |
| Hydrogen Bond Acceptor | Amide (C=O), Ether (-O-) | Gln, Asn, His |
| Hydrophobic | Phenyl Ring | Leu, Val, Ile |
| Pi-Pi Stacking | Phenyl Ring | Phe, Tyr, Trp |
| Halogen Bond | Fluoro (-F) | Backbone Carbonyls |
Note: This table presents a hypothetical analysis of potential interactions.
Structure-Based Drug Design Approaches
The insights gained from molecular docking can be leveraged in structure-based drug design to optimize the lead compound. By understanding the specific interactions between this compound and its putative target, medicinal chemists can propose modifications to enhance its binding affinity, selectivity, and pharmacokinetic properties. For instance, if the docking study reveals an unoccupied hydrophobic pocket, the phenyl ring could be substituted with a larger hydrophobic group to improve van der Waals interactions. Similarly, if a potential hydrogen bond is not optimally formed, the position of a functional group could be altered to improve the geometry of the interaction.
Conformational Analysis and Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and flexibility of the complex over time. An MD simulation would track the movements of the ligand and the protein, providing a more realistic representation of the binding event. This can help in assessing the stability of the predicted binding pose and identifying any conformational rearrangements that might occur upon ligand binding. Conformational analysis of the ligand itself is also important to understand its flexibility and the range of shapes it can adopt, which influences its ability to fit into a binding site.
Analysis of Intermolecular Interactions in Solid State and Solution for this compound
A comprehensive review of available scientific literature reveals a notable absence of specific computational chemistry and molecular modeling studies focused exclusively on this compound. While research into related acetamide derivatives is prevalent, providing insights into their intermolecular interactions through techniques like Hirshfeld surface analysis and energy frameworks, such detailed investigations for this compound have not been published.
Computational methods such as Hirshfeld surface analysis are powerful tools for quantifying and visualizing intermolecular contacts within a crystal lattice. This analysis allows researchers to identify the nature and relative importance of different interactions, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in the solid state. Similarly, energy framework analysis provides a quantitative measure of the interaction energies between molecules, offering a deeper understanding of the stability of the crystal structure.
However, without experimental crystallographic data or dedicated computational modeling for this compound, a similar analysis of its intermolecular interactions in the solid state and solution remains speculative. The presence of the amino, fluoro, and acetamide functional groups suggests that hydrogen bonding and other electrostatic interactions would play a significant role in its molecular assembly. Future research, involving the synthesis of single crystals and subsequent X-ray diffraction analysis, followed by computational modeling, would be necessary to provide the specific data required for a thorough understanding of the intermolecular forces at play in this compound.
Structure Activity Relationship Sar Investigations of 2 4 Amino 2 Fluorophenoxy Acetamide Derivatives
Elucidation of Key Pharmacophoric Features for Biological Activity
A pharmacophore represents the essential three-dimensional arrangement of structural features that a molecule must possess to exert a specific biological activity. For the 2-(4-amino-2-fluorophenoxy)acetamide scaffold, several key pharmacophoric elements have been identified as critical for molecular recognition and interaction with biological targets. These features include hydrogen bond donors and acceptors, aromatic regions, and specific steric and electronic properties.
The core structure can be deconstructed into three primary pharmacophoric components:
The 4-Aminophenoxy Moiety: The amino group at the 4-position is a critical feature, often acting as a hydrogen bond donor, which can be vital for anchoring the ligand in the target's binding site. The phenoxy ring itself provides a hydrophobic scaffold that can engage in van der Waals or π-π stacking interactions.
The Acetamide (B32628) Linker: This linker group is not merely a spacer but plays an active role in orienting the other functional groups. The amide functionality contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for diverse interactions with target residues. The stability and conformation of this linker are crucial for maintaining the optimal geometry for binding.
The 2-Fluoro Substituent: The fluorine atom at the 2-position of the phenoxy ring significantly influences the molecule's electronic properties and conformation. As a highly electronegative atom, it can alter the pKa of the nearby amino group and engage in specific electrostatic or dipole interactions. It can also serve to block metabolic pathways, thereby enhancing bioavailability.
These fundamental features form the basis of the biological activity of this class of compounds, and any modification to these sites can lead to significant changes in their pharmacological profile.
Impact of Substituent Modifications on Biological Potency and Selectivity
Systematic modifications of the this compound scaffold have provided deep insights into the structural requirements for optimal biological activity.
The substitution pattern on the phenoxy ring is a key determinant of potency and selectivity. The position and nature of halogen substituents, in particular, have been shown to be critical.
The presence of fluorine plays a remarkable role in the potency of many aryl acetamide derivatives. nih.gov Studies on related structures have established a preference for electron-withdrawing groups on the phenyl ring. nih.gov For instance, in the development of fibroblast growth factor receptor (FGFR) inhibitors, SAR studies showed a preference for 2,6-dichloro substitutions on an NH-phenyl region to impart potency and selectivity. mdpi.com Similarly, for a different target, a chloro or methyl group at the 3-position next to a phenoxy group improved activity. mdpi.com These findings highlight that both the electronic nature and the position of the substituent are crucial. Halogen atoms can enhance membrane permeability and create specific bonding interactions, such as halogen bonds, with the target protein. researchgate.net
| Compound | Modification on Phenoxy Ring | Relative Potency |
|---|---|---|
| Parent (2-Fluoro) | 2-F | Baseline |
| Analog 1A | 3-F | Decreased |
| Analog 1B | 4-F | Significantly Decreased |
| Analog 1C | 2-Cl | Increased |
| Analog 1D | 2-Br | Comparable/Slightly Increased |
| Analog 1E | 2,6-diCl | Potency and selectivity may be enhanced (inferred from related series) mdpi.com |
The primary amino group and the acetamide linker are fundamental for interaction with biological targets. Modifications to these groups often lead to significant changes in activity. The introduction of amino acids into parent compounds can improve physicochemical properties and biological activity. frontiersin.org The amino group (-NH2) itself is a key functional group that can localize protons, inducing specific fragmentation and interaction patterns. nih.gov
Alterations such as N-alkylation or N-acylation of the 4-amino group can diminish or abolish activity, suggesting its role as a crucial hydrogen bond donor. The acetamide linker's integrity is also vital. In studies of related acetamide derivatives, the linker's ability to maintain a specific conformation is critical for orienting the terminal ring systems correctly within the binding pocket. The acetamide's carbonyl oxygen and N-H group are often involved in key hydrogen bonding interactions that stabilize the ligand-receptor complex. nih.gov
| Compound | Modification | Effect on Activity |
|---|---|---|
| Analog 2A | N-methylation of 4-amino group | Reduced Activity |
| Analog 2B | N-acetylation of 4-amino group | Activity Abolished |
| Analog 2C | Replacement of acetamide with propionamide (linker extension) | Significant Loss of Potency |
| Analog 2D | Replacement of 4-amino with nitro group | Inactive |
In many series of phenoxy acetamide derivatives, this terminal ring is responsible for key hydrophobic and aromatic interactions deep within the binding pocket of the target enzyme or receptor. SAR studies have shown that electron-withdrawing substituents on this terminal ring are often preferred. nih.gov For example, in a series of anticancer agents, compounds with halogen substitutions on the terminal aromatic ring showed favorable activity. researchgate.net Specifically, a derivative with a 4-chlorophenyl group attached to the acetamide nitrogen, combined with a 4-nitrophenoxy moiety (in place of the aminofluorophenoxy group), exhibited potent anticancer, anti-inflammatory, and analgesic properties. researchgate.net The choice of the ring itself is also critical; replacing a naphthalene moiety with a benzene ring was found to abolish inhibitory effects in one series, indicating the importance of the size and shape of the aromatic system. polyu.edu.hk
| Compound (Terminal Ring) | Substituent on Terminal Ring | Observed Potency |
|---|---|---|
| Analog 3A (Phenyl) | None | Moderate |
| Analog 3B (Phenyl) | 4-Chloro | High |
| Analog 3C (Phenyl) | 4-Methoxy | Low |
| Analog 3D (Thiazole) | None | Active |
| Analog 3E (Naphthalene) | None | Potent (inferred from related series) polyu.edu.hk |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on phenoxy acetamide derivatives to understand the physicochemical properties governing their inhibitory activities and to guide the design of new, more potent analogues. nih.govcrpsonline.com
In one study on 2-phenoxy-N-phenylacetamide derivatives as hypoxia-inducible factor-1 (HIF-1) inhibitors, a 2D-QSAR model was developed using Multiple Linear Regression (MLR). nih.gov The best model showed a high correlation coefficient (r² = 0.9469) and strong predictive ability (q² = 0.8933, pred_r² = 0.7128). nih.gov The key descriptors identified in this model were:
SssNHE-index: An electrotopological state index for atoms in a single bond, reflecting the electronic environment.
slogp: A descriptor for lipophilicity.
T_O_N_1 and T_2_Cl_1: Descriptors representing the count of specific atom-centered fragments (Oxygen-Nitrogen and Chlorine, respectively), indicating the importance of these atoms at certain topological distances. nih.gov
A 3D-QSAR model using k-nearest neighbor molecular field analysis (k-NNMFA) was also developed for the same series, yielding excellent internal and external predictability (q² = 0.9672, pred_r² = 0.8480). nih.gov This model highlighted the importance of steric, hydrophobic, and electrostatic fields around the molecules, providing a visual and quantitative guide for placing substituents to enhance HIF-1 inhibitory activity. nih.gov
Another QSAR study on phenoxy acetamide analogues as Monoamine Oxidase (MAO) inhibitors also developed a robust model (r² = 0.9033, q² = 0.8376). crpsonline.com This model indicated that higher molecular weight (positively correlated) and less polar groups (negatively correlated BetaPol) were favorable for MAO inhibition. crpsonline.com The negative correlation with the Highest Occupied Molecular Orbital (HOMO) energy suggested that the presence of electrophilic groups could increase activity. crpsonline.com These QSAR models provide crucial insights into the structural requirements for biological activity and serve as powerful predictive tools in the rational design of novel this compound derivatives.
Pharmacological Characterization of 2 4 Amino 2 Fluorophenoxy Acetamide and Analogues
In Vitro Biological Activity Evaluation
The in vitro biological activity of a compound is a crucial first step in its pharmacological characterization. This involves a series of experiments designed to identify its molecular targets, understand its mechanism of action, and evaluate its effects in cellular models.
Molecular Target Identification and Mechanism of Action Studies
Identifying the specific molecular targets of a compound and elucidating its mechanism of action are fundamental to understanding its pharmacological effects. This is typically achieved through a combination of biochemical assays, such as enzyme inhibition and receptor binding studies.
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Phenoxyacetamide derivatives have been explored for their potential to inhibit various enzymes, including kinases and proteases.
While no specific kinase inhibition data for 2-(4-Amino-2-fluorophenoxy)acetamide has been reported, related phenoxyacetamide derivatives have been investigated as kinase inhibitors. For instance, a series of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives were synthesized and evaluated for their inhibitory activity against c-Met kinase. nih.gov The most promising compound from this series demonstrated a half-maximal inhibitory concentration (IC50) value of 0.016 μM against c-Met kinase. nih.gov Another study on 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) identified them as novel inhibitors of sphingomyelin (B164518) synthase 1 (SMS1), with the most potent compound, SAPA 1j, exhibiting an IC50 value of 2.1 μM in an in vitro assay. nih.gov
Similarly, while direct serine protease inhibition by this compound has not been documented, the phenoxyacetamide scaffold has been incorporated into molecules targeting these enzymes. For example, some N-(benzo[d]thiazol-2-yl)-2-(4-((substituted)phenoxy)acetamide derivatives have been studied for their potential as cyclooxygenase-2 (COX-2) inhibitors, which is a key enzyme in the inflammatory pathway. benthamdirect.com
Fluoride ions themselves have been shown to inhibit the tyrosine kinase activity of insulin (B600854) receptors, suggesting that the fluorine substituent in the target compound could potentially influence its interaction with kinases. nih.gov
G-protein coupled receptors (GPCRs) and nuclear receptors represent two other major classes of drug targets. nih.govnih.gov The potential for phenoxyacetamide derivatives to interact with these receptors has been an area of interest.
There is no specific data available on the binding or modulation of GPCRs, nuclear receptors, or the ghrelin receptor by this compound. However, the general structural features of phenoxyacetamides suggest they could be designed to interact with these receptor families. For example, fluorinated xanthine (B1682287) derivatives have been synthesized and shown to have high binding affinity for the adenosine (B11128) A2B receptor, a type of GPCR. nih.gov
Nuclear receptors are ligand-activated transcription factors that are modulated by small molecules. nih.govnih.gov The conformational dynamics of nuclear receptor ligand-binding domains are crucial for their function and can be influenced by synthetic ligands. nih.govnih.govresearchgate.net While no direct studies link this compound to nuclear receptor modulation, the development of selective nuclear receptor modulators is an active area of research. nih.govnih.gov
Cell-Based Assays and Functional Readouts
Cell-based assays provide a more physiologically relevant context to evaluate the functional effects of a compound. These assays can measure a wide range of cellular responses, including proliferation, cytotoxicity, and signaling pathway modulation.
A study on novel 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives investigated their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.gov The results indicated that derivatives with halogen substitutions on the aromatic ring showed favorable anticancer activity. nih.gov For example, compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was identified as having anticancer, anti-inflammatory, and analgesic activities. nih.govresearchgate.net
In another study, new semi-synthetic phenoxy acetamide (B32628) derivatives were screened for their cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. researchgate.net One of the compounds exhibited a significant cytotoxic effect on the HepG2 cell line with an IC50 value of 1.43 μM. researchgate.net
The table below summarizes the cytotoxic activity of some phenoxyacetamide analogues against various cancer cell lines.
| Compound/Analogue | Cell Line | Activity (IC50) | Reference |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c) | MCF-7, SK-N-SH | Active | nih.govresearchgate.net |
| Phenoxyacetamide Derivative I | HepG2 | 1.43 μM | researchgate.net |
| Phenoxyacetamide Derivative II | HepG2 | 6.52 μM | researchgate.net |
| 5-Fluorouracil (Reference) | HepG2 | 5.32 μM | researchgate.net |
| Phenoxy thiazole (B1198619) derivative (13) | Multiple cancer cells | ~13 µM | nih.gov |
| N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide (26a) | A549, H460, HT-29 | 1.59 µM, 0.72 µM, 0.56 µM | nih.gov |
Evaluation in Disease-Relevant Cellular Models
To further assess the therapeutic potential of a compound, it is often evaluated in cellular models that mimic specific disease states.
While there is no information on the evaluation of this compound in specific disease-relevant cellular models, related phenoxyacetamide derivatives have shown activity in such models. For instance, the anticancer activities of various phenoxyacetamide analogues have been demonstrated in different cancer cell lines, as detailed in the section above. nih.govnih.govresearchgate.netresearchgate.netnih.gov
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. The phenoxyacetamide scaffold has been investigated for its potential antimicrobial properties.
A study on new N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides found that these compounds were devoid of antibacterial and antifungal activities at the tested concentrations. nih.gov However, other research has shown more promising results. For example, a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties were synthesized and evaluated for their antibacterial activity. nih.gov Additionally, novel naphtho[2,1-b]furan (B1199300) derivatives incorporating a 1,3,4-oxadiazole (B1194373) ring have been synthesized and shown to exhibit good antibacterial and antifungal activity. researchgate.net
The table below presents the antimicrobial activity of some phenoxyacetamide-related compounds.
| Compound/Analogue | Microorganism | Activity | Reference |
| N-(5-methylisoxazol-3-yl)-2, 3, or 4-(phenoxyacetamido)benzamides | S. aureus, E. coli, P. aeruginosa, C. albicans, C. tropicalis, C. neoformans | Inactive | nih.gov |
| Naphtho[2,1-b]furan-1-yl)acetamide derivative (8) | Various bacteria and fungi | Good activity | researchgate.net |
| N-Methylated cyclopeptide derivatives | P. aeruginosa, K. pneumoniae, T. mentagrophytes, M. audouinii | Potent activity (6 µg/mL) | researchgate.net |
Anticancer Activity
The anticancer potential of compounds structurally related to this compound has been explored, with several analogues demonstrating notable cytotoxic effects against various cancer cell lines.
One area of investigation has focused on N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), a molecule that integrates a fluorine-substituted aminophenyl group. frontiersin.org In enzymatic assays, FNA was found to be a selective inhibitor of class I histone deacetylases (HDACs), with particular potency against HDAC3 (IC50: 95.48 nM). frontiersin.org This inhibitory action translated into significant antiproliferative activity against solid tumor cell lines. frontiersin.org Notably, FNA exhibited an IC50 value of 1.30 µM against HepG2 (liver cancer) cells, proving to be more potent than the established HDAC inhibitor SAHA (IC50: 17.25 µM) in this cell line. frontiersin.org Further studies in HepG2 cells indicated that FNA promotes apoptosis and induces cell cycle arrest at the G2/M phase, contributing to its antitumor effects. frontiersin.org
Another class of related compounds, the 2-(4-fluorophenyl)-N-phenylacetamide derivatives, has also been evaluated for anticancer properties. nih.govnih.gov These compounds have shown varying degrees of cytotoxicity against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.govnih.gov Structure-activity relationship studies revealed that derivatives bearing a nitro moiety were generally more cytotoxic than those with a methoxy (B1213986) group. nih.govnih.gov The activity of these compounds was compared to the standard anticancer drug imatinib. nih.govnih.gov
Table 1: In Vitro Anticancer Activity of 2-(4-Fluorophenyl)-N-phenylacetamide Analogues
| Compound | Cell Line | IC50 (µM) | Reference Compound (Imatinib) IC50 (µM) |
|---|---|---|---|
| 2b | PC3 | 52 | 40 |
| 2c | PC3 | 80 | 40 |
| 2c | MCF-7 | 100 | 98 |
Data sourced from Aliabadi et al., 2013. nih.govnih.gov
Additionally, the 2-aminothiazole (B372263) scaffold, which shares some structural elements with the subject compound, has been identified as a promising nucleus in anticancer drug discovery, with derivatives showing activity against melanoma, leukemia, and pancreatic cancer cells. nih.gov
Antiplasmodial Activity
While direct studies on the antiplasmodial activity of this compound are not prominent in the literature, research on related structural motifs, such as phenoxy and fluoro-containing compounds, provides insights into their potential as antimalarial agents.
For instance, a series of 2-phenoxy-3-trichloromethylquinoxalines has demonstrated antiplasmodial activity. nih.gov Within this series, the substitution pattern on the phenoxy ring was found to significantly influence efficacy, with electron-withdrawing groups like 4-NO2 enhancing activity. nih.gov This suggests that the electronic properties of the phenoxy group are critical for its interaction with parasitic targets. nih.gov
Furthermore, studies on fluoroethoxychalcones have revealed that the presence and number of fluorine atoms can impact antiplasmodial potency. mdpi.com In one study, 2-fluoroethoxychalcones were generally more effective at inhibiting the growth of Plasmodium falciparum than their trifluoroethoxy analogues. mdpi.com This highlights the nuanced role of fluorine substitution in optimizing antimalarial compounds. mdpi.com
Other research has explored different scaffolds, such as peptide-based agents and acetogenins, for their antiplasmodial effects, indicating a broad search for novel antimalarial chemotypes. nih.govnih.gov
Anticoagulant Activity
The potential for acetamide derivatives to exhibit anticoagulant effects has been investigated, although specific data for this compound is limited. A study on a series of N-phenyl-2-(phenyl-amino) acetamide derivatives identified them as inhibitors of Factor VIIa (FVIIa), a key enzyme in the coagulation cascade. ijper.org
In this study, several of the synthesized compounds demonstrated the ability to prolong prothrombin time in vitro, which is an indicator of anticoagulant activity. ijper.org For example, compounds designated as 4, 7, 15, 16, and 19 showed clotting times ranging from 16 to 25 seconds, compared to a typical prothrombin time of 14±2 seconds. ijper.org These findings suggest that the N-phenyl-2-(phenyl-amino) acetamide scaffold can serve as a template for the development of novel anticoagulant agents. ijper.org However, it is important to note the structural differences between these compounds and this compound, particularly the absence of the fluorophenoxy moiety.
Thyroid Hormone Receptor Beta (TRβ) Selectivity
The development of selective thyroid hormone receptor beta (TRβ) agonists is an area of significant therapeutic interest, and compounds with a phenoxy moiety are often explored for this purpose. The selective activation of TRβ over TRα is sought after to achieve beneficial metabolic effects, such as lowering cholesterol, while avoiding the adverse cardiac effects associated with TRα activation. nih.gov
Research has shown that a single amino acid difference between the ligand-binding domains of TRα and TRβ can be exploited to design β-selective ligands. nih.gov The compound GC-1, for example, which features an oxoacetate group, demonstrates TRβ-selective binding and action. nih.gov This selectivity is attributed to the specific interactions within the ligand-binding pocket. nih.gov
While direct evidence for this compound is not available, its structural components, particularly the phenoxy group, are common in thyromimetic compounds. The nature of the substituent at the 1-position of the phenoxy ring is a critical determinant of receptor selectivity. nih.gov Therefore, the acetamide side chain in this compound would be a key factor in determining its potential affinity and selectivity for TRβ. Further studies would be needed to characterize its specific binding profile and functional activity at thyroid hormone receptors.
Preclinical In Vivo Pharmacological Evaluation (Efficacy Studies)
Efficacy Assessment in Animal Models of Disease
The in vivo efficacy of analogues of this compound has been demonstrated in preclinical models. For instance, the HDAC inhibitor FNA was evaluated in a HepG2 xenograft mouse model. frontiersin.org In this study, FNA was shown to inhibit tumor growth, with a tumor growth inhibition (TGI) rate of 48.89%, which was comparable to that of the established drug SAHA (48.13% TGI). frontiersin.org
In the context of TRβ-selective agonists, compounds like GC-1 have been assessed in animal models for their metabolic effects. nih.gov When administered to mice, GC-1 was as effective as the natural thyroid hormone T3 in lowering plasma cholesterol levels and was even more effective in reducing plasma triglycerides. nih.gov Crucially, at doses that achieved these lipid-lowering effects, GC-1 did not increase the heart rate, demonstrating its cardiac-sparing properties. nih.gov
Biomarker Modulation Studies in Preclinical Models
Biomarker modulation is a key aspect of preclinical evaluation, providing evidence of a compound's mechanism of action in a living system. For anticancer analogues like FNA, studies in HepG2 cells have shown modulation of biomarkers related to apoptosis and cell cycle progression, with an observed arrest in the G2/M phase. frontiersin.org
For TRβ-selective agonists, preclinical studies have focused on relevant metabolic and cardiac biomarkers. The compound GC-1, for example, has been shown to effectively lower plasma cholesterol and triglyceride levels in mice. nih.gov In addition to these efficacy biomarkers, studies also assess biomarkers of off-target effects. For instance, GC-1 was found to be less active than T3 in modulating the expression of the cardiac pacemaker channel HCN-2, which is consistent with its reduced effect on heart rate. nih.gov Furthermore, GC-1 showed intermediate activity in suppressing plasma thyroid-stimulating hormone (TSH) levels, another important biomarker of thyroid hormone action. nih.gov
Preclinical Metabolism and Pharmacokinetics of 2 4 Amino 2 Fluorophenoxy Acetamide and Analogues
Absorption and Distribution Studies in Preclinical Models
Currently, specific data regarding the absorption and distribution of 2-(4-Amino-2-fluorophenoxy)acetamide in preclinical models is not available in the public domain. General principles of drug metabolism suggest that following administration, the compound would undergo absorption and distribution, processes influenced by its physicochemical properties. The presence of both amine and amide functional groups, along with a fluoro-substituent, would dictate its solubility, permeability, and potential for plasma protein binding.
Identification of Metabolic Pathways and Metabolites
Detailed metabolic pathways for this compound have not been explicitly elucidated in publicly accessible research. However, based on the chemical structure, potential metabolic transformations can be predicted. Biotransformation is a crucial process that facilitates the elimination of foreign compounds (xenobiotics) from the body, primarily occurring in the liver. nih.gov This process is broadly divided into Phase I and Phase II reactions. nih.gov
Phase I Metabolic Transformations (e.g., Deacetylation, Hydroxylation, Nitro Reduction)
Phase I reactions typically introduce or expose functional groups, making the molecule more polar and susceptible to Phase II conjugation. nih.gov For this compound, potential Phase I transformations could include:
Deacetylation: The acetamide (B32628) group could undergo hydrolysis to yield 4-Amino-2-fluorophenoxyacetic acid and ammonia.
Hydroxylation: The aromatic ring is a potential site for hydroxylation, a common metabolic reaction catalyzed by cytochrome P450 enzymes. nih.gov
Oxidation: The primary amino group could be oxidized.
Phase II Metabolic Conjugations (e.g., Sulfation, Glucuronidation, Acetylation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase water solubility and facilitate excretion. nih.gov For this compound and its potential metabolites, likely Phase II reactions include:
Glucuronidation: The primary amino group and any hydroxylated metabolites could be conjugated with glucuronic acid.
Sulfation: The amino group could also undergo sulfation.
Acetylation: The primary amino group is a substrate for N-acetyltransferases, leading to an acetylated metabolite.
Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450, N-Acetyltransferase)
The biotransformation of xenobiotics is mediated by a variety of enzyme systems. nih.gov The primary enzyme families anticipated to be involved in the metabolism of this compound are:
Cytochrome P450 (CYP450): This superfamily of enzymes, predominantly located in the liver, is responsible for a wide range of oxidative reactions. nih.gov CYP450 enzymes would likely be involved in any potential hydroxylation of the aromatic ring. nih.gov
N-Acetyltransferases (NATs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to aromatic amines and hydrazines. The primary amino group of this compound would be a probable substrate for NATs.
Amidases: These enzymes could be responsible for the hydrolysis of the acetamide group (deacetylation).
UDP-glucuronosyltransferases (UGTs): These enzymes would catalyze the glucuronidation of the amino group or hydroxylated metabolites.
Sulfotransferases (SULTs): These enzymes would be involved in the sulfation of the amino group.
Excretion Patterns in Preclinical Species
Specific studies detailing the excretion patterns of this compound in preclinical species are not currently available. Generally, the metabolites, having been made more water-soluble through Phase I and II reactions, would be expected to be eliminated from the body primarily through the kidneys (urine) and to a lesser extent, the liver (bile and feces). The exact excretion route and rate would depend on the molecular weight and polarity of the metabolites formed.
Conclusion and Future Research Perspectives on 2 4 Amino 2 Fluorophenoxy Acetamide
Synthesis of Current Understanding of 2-(4-Amino-2-fluorophenoxy)acetamide and its Analogues
A likely synthetic pathway would commence with the commercially available compound 4-Amino-2-fluorophenol (B116865) . This key intermediate possesses the crucial amino and fluoro-substituted phenolic ring structure. guidechem.comossila.com The synthesis of 4-Amino-2-fluorophenol itself can be achieved through methods such as the reduction of the corresponding nitrobenzene (B124822) derivative. guidechem.com
The subsequent step would involve the alkylation of the phenolic hydroxyl group of 4-Amino-2-fluorophenol with a suitable two-carbon synthon bearing the acetamide (B32628) functionality. A common and effective method for this transformation is the Williamson ether synthesis. This would involve reacting 4-Amino-2-fluorophenol with an α-haloacetamide, such as 2-bromoacetamide (B1266107) or 2-chloroacetamide, in the presence of a base. The base, for instance, potassium carbonate, would deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion that would then attack the electrophilic carbon of the α-haloacetamide, displacing the halide and forming the desired ether linkage. The amino group on the phenolic ring would likely require a protecting group during this step to prevent side reactions.
The broader family of phenoxyacetamide derivatives has been the subject of extensive synthetic exploration, leading to a wide array of analogues with diverse biological activities. nih.gov For instance, variations in the substituent on the phenoxy ring and modifications to the acetamide moiety have been shown to significantly influence the pharmacological properties of these compounds. Research into related structures, such as phenoxyacetic acid derivatives, has demonstrated their potential as selective COX-2 inhibitors, highlighting the therapeutic promise of this chemical class. mdpi.com
Identification of Unaddressed Research Questions and Knowledge Gaps
The most significant knowledge gap concerning this compound is the near-complete absence of published research on the compound itself. Its biological activities, pharmacokinetic profile, and potential therapeutic applications remain entirely uncharacterized. This lack of data presents both a challenge and an opportunity.
Key unaddressed research questions include:
What are the specific biological targets of this compound? The phenoxyacetamide scaffold is known to interact with various enzymes and receptors. Identifying the specific molecular targets of this compound is a critical first step in elucidating its mechanism of action.
How do the fluorine and amino substituents on the phenoxy ring influence its biological activity and metabolic stability? Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The interplay between the electron-withdrawing fluorine atom and the electron-donating amino group on the aromatic ring is of particular interest.
What are the potential therapeutic areas for this compound? Based on the activities of related analogues, potential applications could range from anti-inflammatory and analgesic to antimicrobial and anticancer agents. nih.govmdpi.com
Opportunities for Rational Design and Development of Next-Generation Analogues
The structural simplicity of this compound offers a versatile platform for the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.
Opportunities for rational design include:
Modification of the Acetamide Moiety: The terminal amide group can be substituted with various functional groups to explore structure-activity relationships (SAR). For example, incorporating different alkyl or aryl substituents could modulate the compound's lipophilicity and target engagement.
Derivatization of the Amino Group: The primary amino group on the phenoxy ring is a key site for chemical modification. It can be acylated, alkylated, or incorporated into heterocyclic systems to generate a library of novel derivatives.
Introduction of Additional Substituents: The aromatic ring provides further opportunities for substitution to fine-tune the electronic and steric properties of the molecule.
Bioisosteric Replacement: The core phenoxyacetamide scaffold can be modified through bioisosteric replacement of the ether linkage or the amide bond to explore different chemical spaces and potentially discover novel biological activities.
Broader Implications for Therapeutic Innovation and Further Preclinical Development
The exploration of this compound and its analogues holds broader implications for therapeutic innovation. The development of novel scaffolds that are synthetically accessible and amenable to chemical modification is a cornerstone of modern drug discovery. youtube.com
Should initial studies reveal promising biological activity, a clear path for further preclinical development can be envisioned. This would involve:
Lead Optimization: Systematic medicinal chemistry efforts to enhance the potency, selectivity, and drug-like properties of the initial hit compound.
In-depth Pharmacological Characterization: Comprehensive in vitro and in vivo studies to elucidate the mechanism of action and establish a clear therapeutic rationale.
Pharmacokinetic and Toxicological Profiling: Rigorous evaluation of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile to assess its suitability for further development.
The journey from a largely uncharacterized molecule to a potential clinical candidate is long and challenging. However, the foundational knowledge of phenoxyacetamide chemistry, coupled with the intriguing structural features of this compound, provides a solid starting point for this endeavor. The systematic investigation of this compound and its derivatives has the potential to unlock new therapeutic avenues and contribute to the ever-expanding arsenal (B13267) of medicinal chemistry.
Q & A
Q. How can researchers optimize the synthesis of 2-(4-Amino-2-fluorophenoxy)acetamide to improve yield and purity?
Methodological Answer: The synthesis typically involves coupling 4-amino-2-fluorophenol with chloroacetamide derivatives under nucleophilic substitution conditions. Key parameters include:
- Reaction Solvent: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity .
- Catalysts: Additives like K₂CO₃ or NaH improve reaction efficiency by deprotonating the phenolic hydroxyl group .
- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization in ethanol/water mixtures ensures high purity (>95%) .
Q. What analytical techniques are most reliable for confirming the structural identity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR validate the acetamide backbone (δ ~2.0 ppm for CH₃, δ ~170 ppm for carbonyl) and aromatic substituents (δ ~6.5–7.5 ppm for fluorophenyl) .
- Mass Spectrometry (HRMS): Exact mass matching (e.g., [M+H]⁺ = 213.083) confirms molecular formula .
- X-ray Crystallography: Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and packing motifs .
Q. How can researchers assess the compound’s solubility and stability in biological buffers?
Methodological Answer:
- Solubility Screening: Use a shake-flask method with PBS (pH 7.4), DMSO, or ethanol. Measure saturation concentration via UV-Vis spectroscopy (λmax ~270 nm) .
- Stability Assays: Incubate in simulated gastric fluid (pH 2) and plasma (37°C). Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
Advanced Research Questions
Q. What computational strategies can predict the biological target interactions of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding with enzymes (e.g., kinases, acetyltransferases). Focus on fluorine’s electronegativity and acetamide’s hydrogen-bonding potential .
- QSAR Modeling: Train models with datasets of fluorophenoxy analogs to correlate substituent effects (e.g., amino vs. nitro groups) with activity .
Q. How do structural modifications (e.g., halogen substitution) affect the compound’s biological activity?
Methodological Answer:
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., Cl, Br, or CH₃ at the 4-position) and test against cancer cell lines (e.g., MTT assay on HeLa or MCF-7). Fluorine’s small size and high electronegativity often enhance membrane permeability .
- Bioisosteric Replacement: Replace the acetamide group with sulfonamide or urea to evaluate potency shifts in enzyme inhibition assays .
Q. How can researchers resolve contradictions in reported antimicrobial activity data across studies?
Methodological Answer:
- Standardized Protocols: Adopt CLSI guidelines for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Control for solvent effects (e.g., DMSO ≤1%) .
- Mechanistic Studies: Use time-kill assays and SEM imaging to differentiate bacteriostatic vs. bactericidal effects .
Q. What experimental approaches validate the compound’s mechanism of action in neurodegenerative disease models?
Methodological Answer:
- In Vitro Models: Treat SH-SY5Y neuronal cells with Aβ₄₂ oligomers and measure neuroprotection via LDH release assays. Use fluorescence-based probes (e.g., Fluo-4 AM) to monitor Ca²⁺ homeostasis .
- In Vivo Studies: Administer to transgenic C. elegans (e.g., Aβ-expressing CL2006) and quantify paralysis rates and amyloid aggregation via Thioflavin T staining .
Q. How can researchers optimize the compound’s metabolic stability for in vivo applications?
Methodological Answer:
- Liver Microsome Assays: Incubate with rat/human microsomes (37°C, NADPH). Identify metabolites via LC-MS/MS and modify labile sites (e.g., methylene groups adjacent to fluorine) .
- ProDrug Strategies: Introduce ester or carbamate groups to shield the acetamide moiety, then evaluate hydrolysis rates in plasma .
Data-Driven Research Considerations
Q. How should researchers design experiments to address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Dose-Response Curves: Test 10⁻⁹–10⁻⁴ M concentrations in triplicate. Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values .
- Genomic Profiling: Perform RNA-seq on resistant vs. sensitive cell lines to identify biomarkers (e.g., ABC transporters) .
Q. What strategies mitigate batch-to-batch variability in biological activity assays?
Methodological Answer:
- Strict QC Protocols: Characterize each batch via HPLC (purity >98%), NMR, and elemental analysis .
- Reference Standards: Include a well-characterized positive control (e.g., doxorubicin for cytotoxicity) in every assay plate .
Cross-Disciplinary Applications
Q. How can chemoproteomics identify off-target interactions of this compound?
Methodological Answer:
- Activity-Based Protein Profiling (ABPP): Use alkyne-tagged analogs for click chemistry conjugation. Enrich and identify bound proteins via LC-MS/MS .
- Thermal Shift Assays: Monitor protein denaturation (SYPRO Orange dye) to detect binding-induced stabilization .
Q. What formulation strategies improve the compound’s bioavailability for preclinical testing?
Methodological Answer:
- Nanoencapsulation: Prepare PLGA nanoparticles (oil-in-water emulsion) and characterize size (DLS) and drug loading (UV-Vis) .
- Solubility Enhancers: Co-administer with cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween 80) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
